1-(Trimethylsilyl)hexa-1,4-dien-3-ol
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Overview
Description
1-(Trimethylsilyl)hexa-1,4-dien-3-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to a hexa-1,4-dien-3-ol backbone. This compound is notable for its unique structural features, which include a conjugated diene system and a hydroxyl group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)hexa-1,4-dien-3-ol can be synthesized through several methods. One common approach involves the reaction of hexa-1,4-dien-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(Trimethylsilyl)hexa-1,4-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Trimethylsilyl chloride (TMSCl) and bases like triethylamine are used for silylation reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Various silylated derivatives depending on the substituent introduced.
Scientific Research Applications
1-(Trimethylsilyl)hexa-1,4-dien-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyl)hexa-1,4-dien-3-ol involves its ability to participate in various chemical reactions due to the presence of the conjugated diene system and the hydroxyl group. These functional groups allow the compound to act as a nucleophile or electrophile in different reaction pathways. The trimethylsilyl group serves as a protecting group, enhancing the compound’s stability and reactivity under specific conditions .
Comparison with Similar Compounds
1,4-Hexadien-3-ol: Lacks the trimethylsilyl group, making it less stable and reactive in certain conditions.
Hexa-3,5-dien-1-ol: Similar structure but different positioning of the hydroxyl group, affecting its reactivity and applications.
Uniqueness: 1-(Trimethylsilyl)hexa-1,4-dien-3-ol is unique due to the presence of the trimethylsilyl group, which provides enhanced stability and reactivity. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
CAS No. |
81256-00-0 |
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Molecular Formula |
C9H18OSi |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
1-trimethylsilylhexa-1,4-dien-3-ol |
InChI |
InChI=1S/C9H18OSi/c1-5-6-9(10)7-8-11(2,3)4/h5-10H,1-4H3 |
InChI Key |
DQLANNWFSZMJRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C=C[Si](C)(C)C)O |
Origin of Product |
United States |
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